(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Übersicht

Beschreibung

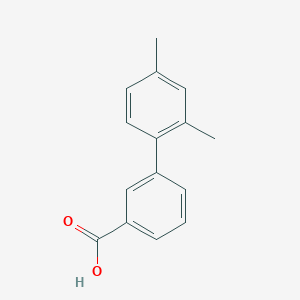

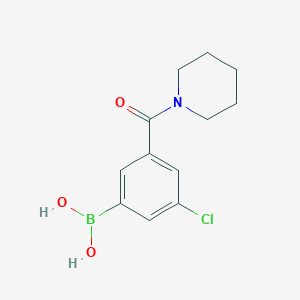

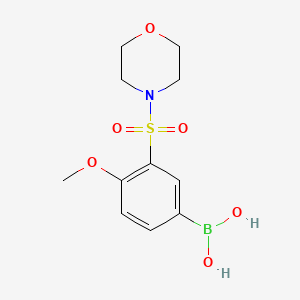

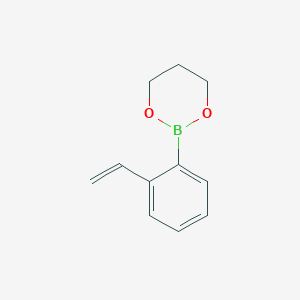

“(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1100095-14-4. It has a molecular weight of 301.13 and its IUPAC name is 4-methoxy-3-(4-morpholinylsulfonyl)phenylboronic acid . It is a solid substance stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BNO6S/c1-18-10-3-2-9 (12 (14)15)8-11 (10)20 (16,17)13-4-6-19-7-5-13/h2-3,8,14-15H,4-7H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a solid substance stored in an inert atmosphere at 2-8°C . It has a molecular weight of 301.13 .Wissenschaftliche Forschungsanwendungen

Multifunctional Compound Synthesis

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid and related compounds are noted for their multifunctionality in synthetic chemistry. For instance, Zhang et al. (2017) synthesized derivatives with aminophosphonic acid groups incorporated into boronic acids. These multifunctional compounds have potential applications in various fields, including medicine, agriculture, and industrial chemistry, due to their structure comprising boronophenyl, diethoxyphosphoryl, and amine substituents (Zhang et al., 2017).

Boronic Ester Synthesis and Characterization

Nishihara et al. (2002) studied the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex, leading to the formation of cationic rhodium complexes with new tetraarylpentaborates. These complexes' structural and chemical properties were extensively characterized, demonstrating the utility of boronic acids in complex molecule synthesis (Nishihara, Nara, & Osakada, 2002).

Fluorescence Studies

Boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid, have been studied for their fluorescence properties. Geethanjali et al. (2015) researched the fluorescence quenching of these compounds in alcohols, suggesting their potential use in sensing and analytical applications (Geethanjali et al., 2015).

Hydrolysis and Catalysis Studies

Studies on the hydrolysis of compounds involving boronic acids have been conducted. Nagamatsu et al. (1984) investigated the hydrolysis of N-salicylidene-2-methoxyethylamine and found that boric acid impacts the hydrolysis rate, demonstrating the catalytic and reactive nature of boronic acid derivatives in chemical reactions (Nagamatsu, Okuyama, & Fueno, 1984).

Biological and Pharmaceutical Applications

Boronic acids, including derivatives of this compound, have been explored for various biological and pharmaceutical applications. For instance, Temel et al. (2022) documented the synthesis of a novel boronic ester compound from phenyl boronic acid and quercetin. This compound showed potential as an antioxidant, anticancer agent, and in cosmetic applications, highlighting the biological significance of boronic acid derivatives (Temel et al., 2022).

Sugar Binding and Recognition

Boronic acids have shown affinity for binding with sugars, which can be crucial in various analytical and biochemical applications. Mulla et al. (2004) found that 3-methoxycarbonyl-5-nitrophenyl boronic acid binds effectively to diols and carbohydrates, indicating its potential use in sugar recognition and sensing (Mulla, Agard, & Basu, 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and other biological targets, which can lead to changes in the function of these targets .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Pharmacokinetics

The bioavailability of boronic acids can be influenced by factors such as their pKa, lipophilicity, and the presence of transporters in the body .

Result of Action

The effects would depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

The action, efficacy, and stability of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes . For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial in various cellular processes. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity towards target enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases and kinases, this compound can modulate signaling pathways that are critical for cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the expression levels of various genes involved in metabolic processes and cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is crucial for the compound’s ability to inhibit serine proteases and kinases. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity, ensuring effective inhibition of target enzymes. These interactions result in changes in enzyme activity, which subsequently affect cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on target enzymes over extended periods, although the extent of inhibition may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. It is crucial to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s boronic acid group can participate in metabolic reactions that involve the formation and cleavage of covalent bonds with biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s efficacy in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals that are recognized by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity within cells. These factors are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine followed by reduction of the nitro group to an amine. The resulting amine is then reacted with boronic acid to yield the final product.", "Starting Materials": [ "4-methoxy-3-nitrobenzenesulfonyl chloride", "morpholine", "boronic acid" ], "Reaction": [ "Step 1: 4-methoxy-3-nitrobenzenesulfonyl chloride is reacted with morpholine in the presence of a base such as triethylamine to yield 4-methoxy-3-(morpholinosulfonyl)nitrobenzene.", "Step 2: The nitro group in 4-methoxy-3-(morpholinosulfonyl)nitrobenzene is reduced to an amine using a reducing agent such as iron powder in the presence of acetic acid.", "Step 3: The resulting amine is then reacted with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to yield (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid." ] } | |

CAS-Nummer |

871333-02-7 |

Molekularformel |

C11H16BNO6S |

Molekulargewicht |

301.13 g/mol |

IUPAC-Name |

(3-methoxy-5-morpholin-4-ylsulfonylphenyl)boronic acid |

InChI |

InChI=1S/C11H16BNO6S/c1-18-10-6-9(12(14)15)7-11(8-10)20(16,17)13-2-4-19-5-3-13/h6-8,14-15H,2-5H2,1H3 |

InChI-Schlüssel |

SSOACLYCMHIOGQ-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O |

Kanonische SMILES |

B(C1=CC(=CC(=C1)S(=O)(=O)N2CCOCC2)OC)(O)O |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)

![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)